Pdh E1-IN-1
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Overview
Description
Pdh E1-IN-1 is a selective inhibitor of the pyruvate dehydrogenase E1 component. This compound is known for its ability to competitively inhibit thiamine pyrophosphate, with an IC50 value of 0.99 μM . The pyruvate dehydrogenase complex plays a crucial role in cellular energy metabolism by catalyzing the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pdh E1-IN-1 involves the preparation of thiamine analogues featuring amino-oxetanes. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The compound is typically purified using chromatography techniques and characterized by spectroscopic methods to confirm its structure and purity.
Chemical Reactions Analysis
Types of Reactions
Pdh E1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogues with different functional groups.
Scientific Research Applications
Pdh E1-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the pyruvate dehydrogenase complex and its role in cellular metabolism.
Biology: Employed in research to understand metabolic pathways and their regulation.
Industry: Utilized in the development of diagnostic assays and as a reference compound in quality control.
Mechanism of Action
Pdh E1-IN-1 exerts its effects by competitively inhibiting the thiamine pyrophosphate binding site on the pyruvate dehydrogenase E1 component . This inhibition prevents the conversion of pyruvate to acetyl-CoA, thereby disrupting the link between glycolysis and the citric acid cycle . The molecular targets involved include the active site of the pyruvate dehydrogenase E1 component and associated cofactors.
Comparison with Similar Compounds
Similar Compounds
Furan-based inhibitors: These inhibitors also target the pyruvate dehydrogenase E1 component but differ in their chemical structure and binding affinity.
Open-chain thiamine analogues: These compounds inhibit thiamine pyrophosphate-dependent enzymes and share a similar mechanism of action.
Uniqueness
Pdh E1-IN-1 is unique due to its high selectivity and potency as a thiamine pyrophosphate-competitive inhibitor. Its specific structure allows for effective inhibition of the pyruvate dehydrogenase E1 component, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C23H28N4O2S |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
5-[[5-[2-[[3-(4-methoxyphenyl)oxetan-3-yl]amino]ethyl]-4-methylthiophen-3-yl]methyl]-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C23H28N4O2S/c1-15-18(10-17-11-25-16(2)27-22(17)24)12-30-21(15)8-9-26-23(13-29-14-23)19-4-6-20(28-3)7-5-19/h4-7,11-12,26H,8-10,13-14H2,1-3H3,(H2,24,25,27) |
InChI Key |
XFELZKVXQDCAFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1CC2=CN=C(N=C2N)C)CCNC3(COC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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